(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
Description
Historical Development of Tetrazole Chemistry
Tetrazoles, first synthesized in 1885 by Swedish chemist Johan August Bladin, emerged from investigations into cyanogen and phenylhydrazine derivatives. Bladin’s isolation of phenylcyanotetrazole laid the foundation for understanding tetrazole tautomerism and aromaticity. Early 20th-century advancements, such as the Pinner reaction (azide-nitrile cycloaddition), enabled scalable synthesis of 5-substituted tetrazoles, pivotal for medicinal and material sciences. The discovery that tetrazoles could mimic carboxylic acid bioisosterism while offering metabolic stability revolutionized drug design, particularly in angiotensin II receptor blockers.
Table 1: Milestones in Tetrazole Synthesis
Significance of Phenoxyphenyl-Substituted Tetrazole Derivatives
Phenoxyphenyl substituents enhance tetrazole derivatives’ lipophilicity and π-π stacking potential, critical for binding to hydrophobic enzyme pockets. In (2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile , the phenoxyphenyl group augments electron delocalization, stabilizing the tetrazole ring’s aromatic sextet. This stabilization is evident in the compound’s resistance to hydrolysis compared to non-aromatic analogs. Additionally, the phenoxy moiety’s steric bulk influences conformational flexibility, modulating interactions with biological targets like kinases or GPCRs.
Structural Advantages of Phenoxyphenyl-Tetrazole Hybrids
- Enhanced Aromaticity : The phenoxyphenyl group donates electron density to the tetrazole ring, reinforcing its 6π-electron system.
- Improved Solubility : Despite increased lipophilicity, the ether linkage in phenoxyphenyl derivatives improves aqueous solubility relative to purely alkyl-substituted tetrazoles.
- Thermal Stability : Phenoxyphenyl-tetrazoles exhibit decomposition temperatures exceeding 250°C, making them suitable for high-temperature applications.
Current Research Landscape of Tetrazole-Containing Nitrile Compounds
Nitrile-functionalized tetrazoles, such as This compound , are gaining traction in materials science and catalysis. The nitrile group’s strong dipole moment (3.94 D) complements the tetrazole’s electron-deficient nature, creating polarized systems amenable to nucleophilic attack or coordination chemistry. Recent studies highlight their utility in:
1. Photoresponsive Materials : Under UV irradiation, nitrile-tetrazole hybrids undergo [2+2] cycloaddition, forming rigid polymeric networks used in optoelectronics.
2. Catalytic Ligands : The nitrile’s lone pair coordinates to transition metals (e.g., Pd, Cu), enabling use in cross-coupling reactions.
3. Bioactive Scaffolds : Nitrile moieties enhance hydrogen bonding with protease active sites, improving inhibitory potency in antiviral agents.
Table 2: Recent Applications of Tetrazole-Nitrile Hybrids
Research Objectives and Scientific Rationale
The study of This compound addresses three gaps in tetrazole-nitril research:
- Synthetic Optimization : Current methods for analogous compounds rely on hazardous azide reagents. Developing safer, high-yield routes (e.g., microwave-assisted cycloaddition) is prioritized.
- Mechanistic Studies : The conjugated enenitrile system’s impact on tetrazole ring stability under acidic/basic conditions remains unexplored.
- Application Diversification : Preliminary data suggest utility in organic photovoltaics due to extended π-conjugation. Systematic studies on charge transport properties are needed.
By resolving these challenges, researchers aim to unlock novel applications in drug discovery, catalysis, and advanced materials, cementing tetrazole-nitril hybrids as versatile tools in synthetic chemistry.
Properties
IUPAC Name |
(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c17-10-12(16-19-21-22-20-16)11-18-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-9,11,18H,(H,19,20,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUUXQCLBDGRW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a novel organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃N₅O
- Molecular Weight : 265.29 g/mol
The biological activity of this compound is attributed to its structural components that interact with various biological targets. The phenoxyphenyl group is known to exhibit binding affinity to certain receptors and enzymes, potentially leading to inhibition or modulation of their activity. The tetrazole ring may enhance solubility and bioavailability, facilitating cellular uptake.
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. A study on related tetrazole-containing compounds demonstrated selective inhibition against Gram-positive bacteria, suggesting that this compound may possess similar effects .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential cytotoxic activity against various cancer cell lines. Preliminary studies have shown that derivatives of phenoxyphenyl compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural Comparison of Enenenitrile Derivatives
Table 2: Comparative Physicochemical Data
Key Observations:
Metabolic Stability : The tetrazole group in the target compound is resistant to esterase-mediated hydrolysis, unlike amide-containing analogs (e.g., CAS 109314-45-6) .
Biological Targets: Purine-based analogs (e.g., PDB 1BT) likely target kinase domains due to structural mimicry of ATP, whereas the tetrazole-phenoxy combination in the target may favor protease or metalloenzyme inhibition .
Lipophilicity : Chlorophenyl and triazole-thione derivatives () exhibit higher logP values, favoring membrane permeability but risking off-target toxicity .
Q & A
Q. What are the optimal synthetic routes for (2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-tetrazol-5-yl)prop-2-enenitrile, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Begin with a multi-step synthesis approach, incorporating aromatic nucleophilic substitution for the phenoxyphenyl group and a [3+2] cycloaddition for the tetrazole ring formation.
- Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) frameworks. For example, test polar aprotic solvents (DMF, DMSO) for improved yield of the enenitrile intermediate .
- Monitor purity via TLC and HPLC, and confirm intermediates using -NMR and FT-IR spectroscopy (e.g., characteristic nitrile stretches at ~2200 cm) .
Q. How can structural ambiguities in the tetrazole moiety be resolved during characterization?
Methodological Answer:
Q. What analytical strategies are recommended for assessing compound stability under varying storage conditions?
Methodological Answer:
- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products using LC-MS to identify hydrolysis or oxidation pathways (e.g., nitrile to amide conversion) .
- Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions that may affect shelf life .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends in derivatives of this compound?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with tetrazole-binding pockets) .
- Validate predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects) .
Q. What methodologies are effective for analyzing bioactivity in enzyme inhibition assays?
Methodological Answer:
- Design in vitro assays using recombinant enzymes (e.g., carbonic anhydrase or kinases) with fluorogenic substrates. Measure IC values via fluorescence quenching or absorbance shifts .
- Correlate activity with structural For example, the tetrazole’s acidity (pKa ~4.9) may enhance metal coordination in enzyme active sites .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?
Methodological Answer:
- Reconcile discrepancies by analyzing dynamic effects: Variable-temperature NMR can reveal conformational flexibility (e.g., cis/trans isomerism in the enenitrile group) .
- Compare solid-state (X-ray) vs. solution-state (NMR) structures to identify solvent-induced polymorphism or tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
